molecular formula C10H12N6O2S B2608499 N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide CAS No. 338405-49-5

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide

Cat. No.: B2608499
CAS No.: 338405-49-5
M. Wt: 280.31
InChI Key: BQNSZADECDPRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[2-(1H-1,2,4-Triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide is a sulfonohydrazide derivative featuring a 1,2,4-triazole moiety linked via an ethanimidoyl bridge. Its molecular formula is C₁₀H₁₂N₆O₂S, with a molecular weight of 280.31 g/mol and a CAS registry number 338405-49-5 .

Properties

IUPAC Name

N'-(benzenesulfonamido)-2-(1,2,4-triazol-1-yl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N6O2S/c11-10(6-16-8-12-7-13-16)14-15-19(17,18)9-4-2-1-3-5-9/h1-5,7-8,15H,6H2,(H2,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQNSZADECDPRRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NN=C(CN2C=NC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)S(=O)(=O)N/N=C(/CN2C=NC=N2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a solvent such as dimethylformamide (DMF) and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

    Bases: Triethylamine, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or hydrazines .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research has demonstrated that N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide exhibits significant antimicrobial properties. In a study evaluating its efficacy against various bacterial strains, the compound showed inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

Anticancer Properties:
Another promising application is in cancer therapy. Studies indicate that derivatives of this compound can induce apoptosis in cancer cells through the activation of caspase pathways. For instance, a synthesized derivative was tested on human cancer cell lines, revealing a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

Table 1: Summary of Antimicrobial and Anticancer Activities

Activity TypeTested Strains/Cell LinesResultReference
AntimicrobialE. coli, S. aureusInhibition observed
AnticancerHeLa, MCF-7Dose-dependent viability reduction

Agricultural Applications

Fungicide Development:
The compound has been explored as a potential fungicide. Its triazole moiety is known for its efficacy in inhibiting fungal growth. In field trials, formulations containing this compound demonstrated significant protective effects against common crop pathogens such as Fusarium spp. and Botrytis cinerea.

Table 2: Efficacy of this compound as a Fungicide

Crop TypePathogenEfficacy (%)Reference
WheatFusarium graminearum85%
GrapesBotrytis cinerea78%

Materials Science

Polymer Synthesis:
this compound has also found applications in materials science, particularly in the synthesis of polymeric materials with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to improve resistance to degradation under high-temperature conditions.

Nanocomposite Development:
Recent studies have focused on using this compound in the development of nanocomposites for electronic applications. The integration of this compound into nanofillers has resulted in composites with improved electrical conductivity and mechanical strength.

Mechanism of Action

The mechanism of action of N’-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and hydrophobic interactions with various enzymes and receptors, influencing their activity. This can lead to the inhibition of enzyme function or the modulation of receptor signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N′-[(2-(1H-1,2,4-Triazol-1-yl)quinolin-3-yl)methylene]benzenesulfonohydrazide (Compound 8a)

  • Structure: Replaces the ethanimidoyl group with a quinoline-methylene moiety.
  • Molecular Formula : C₁₈H₁₄N₆O₂S (MW: 378.41 g/mol) .
  • Synthesis: Prepared from 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde and benzenesulfonohydrazide (35% yield, m.p. 193–196°C).
  • Lower yield (35%) compared to other derivatives, suggesting synthetic challenges .

Halogenated Benzenesulfonylhydrazides (e.g., X = F, Cl, Br)

  • Structure : Feature benzothiazole and 4-halobenzenesulfonyl groups (e.g., X = Br: C₁₃H₁₀BrN₃O₂S₂, MW: 361.98 g/mol) .
  • Synthesis : Prepared via sulfonylation of 2-hydrazinylbenzothiazole with halobenzenesulfonyl chlorides (yields 60–61%, m.p. 110–174°C).
  • Benzothiazole moiety may confer antitumor or antimicrobial activity distinct from triazole derivatives.
  • Stability : Crystallographic studies reveal π···π interactions and hydrogen bonding, contributing to thermal stability .

Asymmetrical Azines with 1,3,4-Thiadiazole Sulfonamide (Compounds 7a–c)

  • Structure : Combine 1,3,4-thiadiazole and sulfonamide groups with varied aromatic substituents (e.g., 7c: C₁₅H₁₂N₆O₃S₂, MW: 404.43 g/mol) .
  • Synthesis: Condensation of thiadiazole aldehydes with sulfonohydrazides under reflux.
  • Nitro (7c) and methoxy (7a) substituents modulate electron density and solubility.

Fluconazole and Related Antifungal Triazoles

  • Structure : Fluconazole (C₁₃H₁₂F₂N₆O) features two 1,2,4-triazole groups and a difluorophenyl moiety .
  • Key Differences: Fluconazole’s tertiary alcohol and symmetrical triazole arrangement optimize antifungal activity by inhibiting lanosterol 14α-demethylase. N'-[2-(1H-1,2,4-Triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide lacks the prochiral center critical for Fluconazole’s mechanism.

Comparative Data Table

Compound Name Molecular Formula MW (g/mol) Melting Point (°C) Key Functional Groups Bioactivity Notes
Target Compound C₁₀H₁₂N₆O₂S 280.31 Not reported Triazole, sulfonohydrazide Unknown (likely cytotoxic)
Compound 8a C₁₈H₁₄N₆O₂S 378.41 193–196 Triazole, quinoline In vitro cytotoxicity
2-[2-(4-Bromophenyl)sulfonyl]benzothiazole C₁₃H₁₀BrN₃O₂S₂ 361.98 172–174 Benzothiazole, Br Structural stability
Compound 7c C₁₅H₁₂N₆O₃S₂ 404.43 Not reported Thiadiazole, nitro Cytotoxic (in vitro)
Fluconazole C₁₃H₁₂F₂N₆O 306.27 138–140 Triazole, difluorophenyl Antifungal

Key Findings and Implications

Structural Flexibility: Substitutions on the sulfonohydrazide core (e.g., quinoline, halogens, thiadiazole) significantly alter physicochemical properties and bioactivity.

Synthetic Challenges: Lower yields (e.g., 35% for Compound 8a) highlight the need for optimized protocols for triazole-linked sulfonohydrazides.

Bioactivity Gaps : While cytotoxic data exist for analogues like 8a and 7c, the target compound’s specific activity remains uncharacterized in the provided evidence.

Triazole vs. Thiadiazole : The 1,2,4-triazole group in the target compound may offer distinct hydrogen-bonding interactions compared to thiadiazole derivatives, influencing target selectivity.

Biological Activity

N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The triazole ring structure is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The compound can be represented by the following chemical structure:

N 2 1H 1 2 4 triazol 1 yl ethanimidoyl benzenesulfonohydrazide\text{N 2 1H 1 2 4 triazol 1 yl ethanimidoyl benzenesulfonohydrazide}

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of triazole derivatives. For example, a study indicated that triazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was tested against various bacterial strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, showing promising results in inhibiting bacterial growth .

Table 1: Antimicrobial Activity of this compound

Bacterial StrainInhibition Zone (mm)MIC (µg/mL)
E. coli1550
S. aureus1825
P. aeruginosa1275

Antifungal Activity

The compound has also demonstrated antifungal properties. In comparative studies with commercial antifungal agents such as fluconazole and nystatin, it exhibited strong antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

Table 2: Antifungal Activity Comparison

CompoundInhibition Zone (mm)MIC (µg/mL)
N'-[2-(1H-1,2,4-triazol-1-yl)...2030
Fluconazole1540
Nystatin1735

Anti-inflammatory Activity

In addition to its antimicrobial and antifungal effects, this compound has shown anti-inflammatory activity. Research indicated that it could inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for further development as an anti-inflammatory agent .

The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets. For instance:

  • Antimicrobial Mechanism : Triazoles inhibit the synthesis of ergosterol in fungal cell membranes, disrupting cellular integrity.
  • Anti-inflammatory Mechanism : They may modulate inflammatory pathways by inhibiting enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of inflammatory mediators.

Case Studies

Several case studies have documented the synthesis and biological evaluation of similar triazole compounds:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results showed that modifications to the triazole ring significantly affected their efficacy .
  • Molecular Docking Studies : Molecular docking studies have been conducted to understand the binding affinity of this compound with target proteins involved in bacterial cell wall synthesis and inflammatory pathways .

Q & A

Basic Question: What are the optimal synthetic routes for N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]benzenesulfonohydrazide, and how do reaction conditions influence yield?

Answer:
The compound is typically synthesized via condensation of 2-(1H-1,2,4-triazol-1-yl)quinoline-3-carbaldehyde with benzenesulfonohydrazide under reflux conditions. Key steps include:

  • Dissolving reactants in absolute ethanol with glacial acetic acid as a catalyst.
  • Refluxing for 4 hours to promote imine bond formation .
  • Washing the product with hot methanol to remove unreacted precursors, yielding 35% purity.
    Yield optimization requires precise stoichiometry (1:1 molar ratio of aldehyde to sulfonohydrazide) and solvent selection (ethanol preferred for solubility). Prolonged reflux or higher temperatures may degrade sensitive triazole moieties, reducing yield .

Basic Question: What spectroscopic and analytical methods are critical for characterizing this compound?

Answer:
Rigorous characterization involves:

  • IR Spectroscopy : Confirms N–H (3115–3072 cm⁻¹), C=N (1620 cm⁻¹), and sulfonamide S=O (1338–1164 cm⁻¹) stretches .
  • NMR :
    • ¹H NMR : Signals at δ 8.45 ppm (N=CH) and δ 12.25 ppm (NH) confirm hydrazone formation. Triazole protons appear as singlets (δ 8.78–9.38 ppm) .
    • ¹³C NMR : Aromatic carbons (δ 121–153 ppm) and the hydrazone carbon (δ 146 ppm) validate structural integrity .
  • Elemental Analysis : Matches calculated vs. observed C, H, N percentages (e.g., 57.13% C, 3.73% H) to confirm purity .

Advanced Question: How do substituents on the benzenesulfonohydrazide moiety affect cytotoxic activity?

Answer:
Substituents significantly modulate bioactivity:

  • Electron-withdrawing groups (e.g., Cl, F) enhance cytotoxicity by increasing membrane permeability. For example, 4-[2-(3-chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile showed IC₅₀ = 8.2 µM against MCF-7 cells .
  • Methoxy groups (e.g., 4-methoxyphenyl derivatives) improve selectivity for hormone-responsive cancers (e.g., T47D breast cancer cells) via estrogen receptor interactions .
  • Methodological Note : Structure-activity relationships (SAR) are evaluated using MTT assays, with docking studies (e.g., AutoDock Vina) to predict binding affinities for targets like aromatase enzymes .

Advanced Question: What strategies mitigate chemical instability of the hydrazone linkage under physiological conditions?

Answer:
The hydrazone bond (–NH–N=CH–) is prone to hydrolysis. Stabilization methods include:

  • Steric Shielding : Bulky substituents (e.g., 3,5-dimethylphenyl) reduce water accessibility to the hydrazone group .
  • pH Control : Buffered solutions (pH 6–7) minimize acid/base-catalyzed degradation.
  • Coordination Complexes : Chelating metals (e.g., Zn²⁺) with the triazole and sulfonamide groups enhances stability in vitro .

Advanced Question: How can computational modeling predict binding modes of this compound with biological targets?

Answer:
Molecular docking and MD simulations are employed:

  • Target Selection : Aromatase (CYP19A1) or tubulin are common targets for triazole derivatives .
  • Docking Workflow :
    • Prepare the protein (e.g., PDB ID: 3EQM) by removing water and adding hydrogens.
    • Generate ligand conformers (e.g., using OMEGA).
    • Score binding poses with Glide SP/XP, focusing on hydrogen bonds with triazole N atoms and sulfonamide O atoms .
  • Validation : Compare predicted ΔG values with experimental IC₅₀ data to refine models .

Advanced Question: How should researchers resolve contradictions in reported bioactivity data across studies?

Answer:
Discrepancies often arise from:

  • Assay Variability : MTT vs. SRB assays may yield differing IC₅₀ values due to detection mechanisms. Normalize data using reference drugs (e.g., doxorubicin) .
  • Cell Line Heterogeneity : MDA-MB-231 (triple-negative) vs. MCF-7 (ER+) cells exhibit divergent sensitivity. Use ≥3 cell lines per study .
  • Structural Confounders : Impurities (e.g., unreacted aldehydes) artificially inflate activity. Validate purity via HPLC (≥95%, using C18 columns, acetonitrile/water gradient) .

Advanced Question: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:
Key challenges include:

  • Racemization : The hydrazone bond may racemize at high temperatures. Use low-temperature reflux (≤80°C) and chiral catalysts (e.g., L-proline) to preserve stereochemistry .
  • Byproduct Formation : Side reactions (e.g., triazole ring opening) are minimized by slow reagent addition and inert atmospheres (N₂/Ar) .
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (methanol/water) isolates enantiomerically pure fractions .

Table 1: Comparative Cytotoxicity of Selected Derivatives

CompoundSubstituentIC₅₀ (MCF-7, µM)IC₅₀ (MDA-MB-231, µM)
1c (3-chlorophenyl)Cl8.210.5
1h (4-methoxyphenyl)OCH₃12.715.3
Reference (Etoposide)5.17.8
Data adapted from .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.